molecular formula C10H12F3N3 B15060164 1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine

1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine

Cat. No.: B15060164
M. Wt: 231.22 g/mol
InChI Key: BFXAPMQJGGCUSI-UHFFFAOYSA-N
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Description

1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring attached to a pyridine ring, which is further substituted with a trifluoromethyl group.

Preparation Methods

The synthesis of 1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine typically involves several steps, including the formation of the pyrrolidine ring and the introduction of the trifluoromethyl group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . Industrial production methods may involve optimization of these reactions to increase yield and reduce costs.

Chemical Reactions Analysis

1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific proteins or pathways.

    Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds

Mechanism of Action

The mechanism of action of 1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. This interaction can modulate the activity of the protein, leading to the desired biological effect .

Comparison with Similar Compounds

1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of the trifluoromethyl group and the pyrrolidine ring, which together confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12F3N3

Molecular Weight

231.22 g/mol

IUPAC Name

1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine

InChI

InChI=1S/C10H12F3N3/c11-10(12,13)8-2-1-3-9(15-8)16-5-4-7(14)6-16/h1-3,7H,4-6,14H2

InChI Key

BFXAPMQJGGCUSI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)C2=CC=CC(=N2)C(F)(F)F

Origin of Product

United States

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